(4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE is a compound that features a piperazine ring substituted with an allyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE typically involves the reaction of 2-bromobenzoyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific compound it is being used to synthesize .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a piperazine ring.
(4-Bromophenyl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of an allyl group.
Uniqueness
(4-ALLYLPIPERAZINO)(2-BROMOPHENYL)METHANONE is unique due to the presence of both an allyl group and a piperazine ring, which can impart specific chemical and biological properties that are not present in similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQAFRPGUXBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.